molecular formula C2H5ClS B8562255 Ethanesulfenyl chloride CAS No. 1496-75-9

Ethanesulfenyl chloride

Cat. No.: B8562255
CAS No.: 1496-75-9
M. Wt: 96.58 g/mol
InChI Key: UHMZHYUCMREDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanesulfenyl chloride (C2H5ClS) is a organosulfur compound characterized by the functional group R-S-Cl, which makes it a valuable electrophilic reagent in synthetic organic chemistry. Its primary research value lies in its reactivity as a sulfenylating agent, enabling the introduction of the ethylthio (SEt) group into target molecules. One documented specific application is its reaction with N,N-diethylethanesulfenamide, leading to the formation of compounds such as N,N-diethyl-β,β-bis(ethylthio)vinylamine, diethyl disulfide, and diethyl trisulfide . This reactivity highlights its utility in constructing complex sulfur-containing scaffolds and heterocycles, which are of significant interest in the development of novel materials and pharmaceuticals. As a reagent, it is typically a moisture-sensitive liquid and requires handling under inert conditions. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1496-75-9

Molecular Formula

C2H5ClS

Molecular Weight

96.58 g/mol

IUPAC Name

ethyl thiohypochlorite

InChI

InChI=1S/C2H5ClS/c1-2-4-3/h2H2,1H3

InChI Key

UHMZHYUCMREDRI-UHFFFAOYSA-N

Canonical SMILES

CCSCl

Origin of Product

United States

Synthetic Methodologies for Ethanesulfenyl Chloride

Preparation via Halogenation of Disulfides

A common and direct method for synthesizing ethanesulfenyl chloride is through the electrophilic cleavage of the sulfur-sulfur bond in diethyl disulfide using halogenating agents.

The reaction of diethyl disulfide with chlorine gas is a primary method for producing this compound. nih.gov This process is typically conducted in an aqueous solvent in the dark to prevent unwanted side-chain chlorination. nih.gov Maintaining the reaction temperature below 20°C is crucial for obtaining ethanesulfonyl chloride, a related but distinct compound. nih.gov

Another effective halogenating agent is sulfuryl chloride (SO2Cl2). While specific conditions for its reaction with diethyl disulfide to form this compound are not detailed in the provided results, the use of SO2Cl2 for cleaving disulfides is a known synthetic strategy. orgsyn.org

N-Chlorosuccinimide (NCS) represents a milder alternative to chlorine gas and sulfuryl chloride. acs.org It is a stable, solid reagent that allows for controlled stoichiometry and often results in cleaner reactions with easier purification of the sulfenyl chloride product. acs.org The co-product, succinimide, is generally non-acidic and readily removed. acs.org

Table 1: Halogenating Agents for Diethyl Disulfide Cleavage

Halogenating AgentFormulaKey Features
Chlorine GasCl2Highly reactive, requires careful temperature control and exclusion of light to prevent side reactions. nih.gov
Sulfuryl ChlorideSO2Cl2A common reagent for disulfide cleavage. orgsyn.org
N-ChlorosuccinimideNCSMilder, solid reagent allowing for controlled stoichiometry and easier product isolation. acs.org

The halogenation of disulfides is believed to proceed through an electrophilic attack on one of the sulfur atoms by the halogen. This leads to the cleavage of the sulfur-sulfur bond and the formation of two molecules of the corresponding sulfenyl halide.

Generation from Alkane Thiols

This compound can also be generated from ethanethiol (B150549), though often through indirect pathways to avoid over-oxidation or side reactions.

The reaction of thiols with N-chlorosuccinimide (NCS) can proceed through a mechanism involving an initial slow formation of the sulfenyl chloride. acs.org This sulfenyl chloride can then react with the remaining thiol to generate the corresponding disulfide and hydrogen chloride (HCl). acs.org The generated HCl can catalyze the release of molecular chlorine (Cl2) from NCS, which then rapidly converts the thiol to the sulfenyl chloride. acs.org This process highlights an indirect route where the disulfide is an in-situ generated intermediate. acs.org

Another approach involves the electrolytic oxidation of alkanethiols or dialkyl disulfides in an aqueous hydrochloric acid medium. google.com This continuous method can produce alkanesulfonyl chlorides in high yields while avoiding the formation of undesirable side-products that can arise from direct chlorination. google.com

Controlled Generation and In-Situ Utilization Strategies

Due to the reactivity of this compound, strategies for its controlled generation and immediate (in-situ) use are often employed. This approach minimizes the isolation of the potentially unstable sulfenyl chloride and allows for its direct consumption in subsequent reactions.

The in-situ generation of sulfenyl chlorides from thiols using NCS is a prime example. acs.org The reaction kinetics can be influenced by various factors, including the presence of catalysts like HCl and the solvent system. acs.org For instance, the presence of water in dichloromethane (B109758) can lead to distinct kinetic regimes. acs.org

The concept of in-situ generation is particularly valuable in "one-pot" processes where the sulfenyl chloride is formed as a transient intermediate and immediately trapped by another reagent. acs.org This strategy is synthetically efficient and can mitigate potential hazards associated with handling reactive sulfenyl chlorides. The reaction rate can be controlled, for example, by using an alkene to scavenge the sulfenyl chloride as it is formed. acs.org

Reactivity and Mechanistic Pathways of Ethanesulfenyl Chloride

Electrophilic Nature of the Sulfenyl Sulfur Atom

The reactivity of ethanesulfenyl chloride is dominated by the electrophilicity of the sulfur atom. This property is a direct consequence of the molecular structure and the electronegativity difference between the sulfur and chlorine atoms.

Electrophilic sulfenylation is the process by which a sulfenyl group (RS-) is introduced into a molecule. In this compound, the sulfur atom is bonded to a more electronegative chlorine atom, which polarizes the sulfur-chlorine bond. This polarization imparts a partial positive charge (δ+) on the sulfur atom and a partial negative charge (δ-) on the chlorine atom. cdnsciencepub.com This inherent polarity makes the sulfur atom an electrophilic center, susceptible to attack by nucleophiles.

The sulfur-chlorine (S-Cl) bond in this compound undergoes heterolytic cleavage during its characteristic reactions. When a nucleophile, such as the π-bond of an alkene, attacks the electrophilic sulfur atom, the S-Cl bond breaks. cdnsciencepub.com The chlorine atom departs with the bonding pair of electrons, forming a chloride ion (Cl⁻).

This cleavage is facilitated by the formation of a more stable intermediate, typically a three-membered ring known as an episulfonium ion (also called a thiiranium ion). cdnsciencepub.comgrafiati.com The departure of the chloride ion completes the initial electrophilic attack and sets the stage for the subsequent nucleophilic attack that determines the final product's structure. This mechanistic pathway, involving the formation of a cationic intermediate and a chloride anion, is a hallmark of the reactivity of sulfenyl chlorides. cdnsciencepub.com

Addition Reactions to Unsaturated Hydrocarbons

This compound readily undergoes addition reactions with alkenes and other unsaturated hydrocarbons. These reactions are of significant synthetic interest due to their high degree of control over the regiochemistry and stereochemistry of the products.

The addition of unsymmetrical reagents to unsymmetrical alkenes can potentially yield multiple constitutional isomers (regioisomers). masterorganicchemistry.com When one regioisomer is formed preferentially, the reaction is termed regioselective. libretexts.org Similarly, stereoselectivity refers to the preferential formation of one stereoisomer over others. masterorganicchemistry.com The addition of this compound to alkenes is notable for its high stereoselectivity, typically proceeding via an anti-addition mechanism. This means the ethylthio group and the chloride atom add to opposite faces of the original double bond. cdnsciencepub.com

The high stereoselectivity observed in the addition of this compound to alkenes is explained by the formation of a cyclic episulfonium ion intermediate. cdnsciencepub.com After the initial attack of the alkene's π-bond on the electrophilic sulfur, a three-membered ring containing the sulfur atom is formed. This bridged intermediate prevents rotation around the carbon-carbon bond and shields one face of the molecule.

The subsequent step involves the attack of the chloride ion (Cl⁻), which acts as a nucleophile. Due to steric hindrance from the episulfonium ring, the chloride ion can only attack from the side opposite to the sulfur bridge (an Sₙ2-like ring-opening). This backside attack results in the observed anti-addition, leading to a trans configuration of the ethylthio and chloro groups in the final product. cdnsciencepub.com The involvement of this intermediate is a critical factor in dictating the stereochemical outcome of the reaction.

The reaction of this compound with cyclic vinyl ethers, such as dihydropyrans, provides clear examples of its highly selective addition process. These reactions showcase the influence of both the episulfonium ion intermediate and the electronic bias of the substrate.

For instance, the reaction of this compound with 3,4-dihydro-2H-pyran at low temperatures yields trans-2-chloro-3-ethylthiotetrahydropyran as the exclusive product. cdnsciencepub.com This outcome is consistent with a mechanism involving an oxocarbonium-episulfonium ion intermediate, which is then attacked by the chloride ion to give the trans product. cdnsciencepub.com

A similar high degree of selectivity is observed in the reaction with 2-methoxy-5,6-dihydro-2H-pyran. This reaction produces only a single isomer, 4β-chloro-3α-ethylthio-2β-methoxytetrahydropyran, demonstrating the precise control over both regiochemistry and stereochemistry. cdnsciencepub.com

ReactantReagentObserved ProductSelectivityReference
3,4-Dihydro-2H-pyranThis compoundtrans-2-Chloro-3-ethylthiotetrahydropyranHigh Stereoselectivity (anti-addition) cdnsciencepub.com
2-Methoxy-5,6-dihydro-2H-pyranThis compound4β-Chloro-3α-ethylthio-2β-methoxytetrahydropyranHigh Regio- and Stereoselectivity cdnsciencepub.com

Potential for Addition to Alkynes

This compound undergoes electrophilic addition to carbon-carbon triple bonds in alkynes. This reaction is analogous to the well-documented addition to alkenes. The mechanism is believed to proceed through an initial attack of the alkyne's π-electron system on the electrophilic sulfur atom of the sulfenyl chloride. This leads to the formation of a bridged episulfonium ion intermediate, rather than a less stable open vinyl cation. chemistrytalk.orglibretexts.org

The nucleophilic chloride ion then attacks one of the carbons of the former triple bond from the side opposite the sulfur bridge. This results in a net anti-addition across the triple bond, yielding a (Z)-β-chlorovinyl sulfide (B99878) as the primary product. If an excess of this compound is used, a second addition can occur on the remaining double bond of the vinyl sulfide, leading to a tetrachloro-substituted alkane. The regioselectivity of the initial attack on unsymmetrical alkynes is governed by both steric and electronic factors, typically with the sulfur atom adding to the less sterically hindered carbon.

Table 1: Electrophilic Addition of this compound to Alkynes

Reactant 1 Reactant 2 Conditions Product(s) Mechanism
This compound Alkyne (R-C≡C-R') Inert Solvent (Z)-β-Chlorovinyl sulfide Electrophilic Addition (anti)

Reactions with Heteroatom-Containing Nucleophiles

The high reactivity of the S-Cl bond makes this compound an excellent sulfenylating agent, readily reacting with various nucleophiles. guidechem.com The general mechanism involves nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion, which is a good leaving group.

Sulfenylation of Carbon-Based Nucleophiles

This compound reacts with a range of carbon-based nucleophiles, such as enolates, organometallic reagents (e.g., Grignard or organolithium reagents), and activated methylene (B1212753) compounds. This reaction, known as sulfenylation, creates a new carbon-sulfur bond. The electrophilic sulfur atom of this compound is attacked by the nucleophilic carbon, resulting in the formation of a thioether (sulfide) and a chloride salt. This method is a valuable tool for introducing a thioethyl group into organic molecules.

Table 2: Sulfenylation of Carbon Nucleophiles

Reactant 1 Reactant 2 (Example) Product Byproduct

Reactivity with Oxygen-Containing Nucleophiles

Oxygen-containing nucleophiles, such as alcohols and water, react with this compound. The reaction with alcohols (alcoholysis) in the presence of a base (to neutralize the generated HCl) yields sulfenate esters (ethyl alkanesulfenates, Et-S-OR). The mechanism follows the typical nucleophilic substitution pathway where the alcohol's oxygen atom attacks the sulfur center, leading to the elimination of hydrogen chloride. chemguide.co.uk

Reaction with water (hydrolysis) is generally rapid and leads to the formation of the highly unstable ethanesulfenic acid (Et-S-OH). This intermediate is prone to rapid self-condensation and disproportionation, ultimately yielding diethyl disulfide and other sulfur-containing products.

Table 3: Reaction with Oxygen Nucleophiles

Reactant 1 Reactant 2 Conditions Product
This compound Alcohol (R-OH) Base (e.g., Pyridine) Ethanesulfenate Ester (Et-S-OR)

Interactions with Sulfur-Containing Nucleophiles

This compound readily interacts with sulfur-based nucleophiles, most notably thiols (mercaptans). This reaction provides a highly efficient and direct route for the synthesis of unsymmetrical disulfides. organic-chemistry.orgresearchgate.netresearchgate.net The thiol's sulfur atom acts as a potent nucleophile, attacking the electrophilic sulfur of the this compound. oregonstate.edu This results in the formation of a new sulfur-sulfur bond and the elimination of hydrogen chloride. The high chemoselectivity and mild conditions make this a preferred method in synthetic organic chemistry for creating specific disulfide linkages. rsc.orgrsc.org

Table 4: Synthesis of Unsymmetrical Disulfides

Reactant 1 Reactant 2 Product Byproduct

Transformations Leading to Other Organosulfur Compounds

Formation of Disulfides through Reductive Pathways

The formation of diethyl disulfide (Et-S-S-Et) from this compound can be achieved through several pathways that involve a formal reduction of the sulfur center. One of the most direct methods is the reaction of this compound with a suitable reducing agent like hydrogen sulfide (H₂S). In this reaction, two molecules of the sulfenyl chloride react with one molecule of H₂S, yielding the symmetrical disulfide and two molecules of HCl.

Another pathway involves the reaction of this compound with a source of iodide ions. The iodide reduces the sulfenyl chloride to the corresponding thiolate, which then rapidly reacts with another molecule of this compound to form the disulfide. Furthermore, the reaction of this compound with certain thiols can also lead to the symmetrical diethyl disulfide through thiol-disulfide exchange mechanisms under specific conditions, although the formation of unsymmetrical disulfide is typically favored. organic-chemistry.orgresearchgate.net

Table 5: Reductive Pathways to Diethyl Disulfide

Reactant 1 Reactant 2 Product Mechanism/Pathway
This compound (2 equiv.) Hydrogen Sulfide (H₂S) Diethyl Disulfide Reduction and Condensation
This compound Iodide Source (e.g., KI) Diethyl Disulfide Reduction to thiolate intermediate followed by substitution

Generation of Thiosulfonates from Oxidative Processes

The formation of thiosulfonates, which are compounds characterized by a sulfur-sulfur bond between sulfur atoms in different oxidation states (II and VI), represents a significant transformation pathway for sulfenyl chlorides under oxidative conditions. researchgate.net this compound, as a representative sulfenyl chloride, can undergo oxidation to yield S-ethyl ethanethiosulfonate. The reactivity of sulfenyl chlorides makes them key intermediates in these synthetic routes. uantwerpen.be

The mechanistic pathway for the oxidation of a sulfenyl chloride to a thiosulfonate is understood to proceed through radical intermediates. In an environment conducive to oxidation, the highly reactive this compound can form an ethanesulfinyl radical (CH₃CH₂SO•). These sulfinyl radicals are generally unstable in an air atmosphere. researchgate.net They are prone to undergo disproportionation, a process that generates two different radical species: an ethanesulfonyl radical (CH₃CH₂SO₂•) and an ethanethiyl radical (CH₃CH₂S•). researchgate.net The subsequent coupling of these two distinct radicals—the sulfonyl radical and the thiyl radical—results in the formation of the thiosulfonate, S-ethyl ethanethiosulfonate (CH₃CH₂SO₂SCH₂CH₃). researchgate.net

Research into related organosulfur compounds provides further context for these oxidative transformations. The oxidation of compounds such as thiols and disulfides is a common and practical method for preparing thiosulfonates. researchgate.netcdnsciencepub.com For instance, the oxidation of diethyl disulfide can serve as a pathway to S-ethyl ethanethiosulfonate. cdnsciencepub.com In some cases, these reactions may proceed through the in-situ generation of a sulfenyl chloride intermediate. cdnsciencepub.com Studies on the oxidation of thioethers have also identified ethanesulfonyl chloride and thiosulfonate derivatives like methyl methanethiosulfonate (B1239399) as by-products, illustrating the complex interplay of oxidative pathways. nih.gov

The table below summarizes the key transformation discussed.

ReactantOxidative ProcessKey IntermediatesProduct
This compoundOxidationEthanesulfinyl radical, Ethanesulfonyl radical, Ethanethiyl radicalS-Ethyl ethanethiosulfonate
Diethyl DisulfideOxidation-S-Ethyl ethanethiosulfonate

Applications of Ethanesulfenyl Chloride in Organic Synthesis

Utility as a Key Sulfenylation Reagent

Ethanesulfenyl chloride is a potent electrophile, making it an effective reagent for sulfenylation, the process of introducing a thioether group onto a molecule. It is known for its high reactivity, particularly in nucleophilic substitution and addition reactions. lookchem.com The reagent can be generated through methods such as the reaction of ethanethiol (B150549) with chlorine or the cleavage of diethyl disulfide with sulfuryl chloride. lookchem.comcdnsciencepub.com

The electrophilic nature of the sulfur atom in this compound allows it to react readily with a variety of nucleophiles. A primary application is its addition to carbon-carbon double bonds in alkenes. This reaction, a type of chlorosulfenylation, proceeds via an electrophilic addition mechanism. For instance, the reaction of a sulfenyl chloride with an alkene like cyclohexene (B86901) results in the formation of a β-chloro thioether. cdnsciencepub.com This process is initiated by the electrophilic attack of the sulfenyl chloride on the alkene, which typically forms a bridged intermediate known as a thiiranium ion. The subsequent attack by the chloride ion opens the ring, leading to the final product. This addition provides a direct and efficient route to bifunctional molecules containing both a sulfur atom and a chlorine atom, which can be further manipulated in subsequent synthetic steps.

The general reactivity of sulfenyl chlorides is central to organosulfur chemistry, providing pathways for the synthesis of various sulfur-containing compounds. acs.org The reaction of this compound with nucleophiles is a fundamental transformation for creating thioethers. organic-chemistry.org

Table 1: Reactions of this compound as a Sulfenylation Reagent
ReactantProduct TypeSignificance
Alkenes (e.g., Cyclohexene)β-Chloro ThioetherDirect introduction of ethylthio and chloro groups across a double bond. cdnsciencepub.com
Nucleophiles (General)ThioethersFundamental carbon-sulfur bond formation. lookchem.com

Construction of Complex Sulfur-Containing Molecular Scaffolds

The ability of this compound to react with unsaturated systems provides a powerful tool for building complex molecules and, particularly, sulfur-containing heterocycles. nih.govsioc-journal.cn The bifunctional nature of the adducts formed in its reactions with alkenes allows for subsequent cyclization or functional group interconversion, leading to diverse molecular architectures.

A well-documented example is the reaction of this compound with 3,4-dihydro-2H-pyran. cdnsciencepub.com This reaction serves as a method for the synthesis of a substituted tetrahydropyran, a common scaffold in many natural products and biologically active molecules. The addition of this compound to the double bond of dihydropyran yields 2-chloro-3-ethylthiotetrahydropyran. cdnsciencepub.com This transformation efficiently installs an ethylthio group and a reactive chlorine atom onto the heterocyclic ring system in a single step. The resulting product is a versatile intermediate for further synthetic elaborations. sigmaaldrich.com

Similarly, the addition to simple cycloalkenes, such as cyclohexene, generates trans-1-chloro-2-ethylthiocyclohexane. cdnsciencepub.com This reaction exemplifies the construction of a functionalized carbocyclic scaffold. The products of such additions are valuable synthons, as the chloro and ethylthio groups can be targeted in various follow-up reactions to build more elaborate structures.

Table 2: this compound in the Synthesis of Molecular Scaffolds
ReactantProductMolecular Scaffold Type
3,4-Dihydro-2H-pyran2-Chloro-3-ethylthiotetrahydropyranFunctionalized Tetrahydropyran (Heterocycle). cdnsciencepub.com
Cyclohexene1-Chloro-2-ethylthiocyclohexaneFunctionalized Cyclohexane (Carbocycle). cdnsciencepub.com

Contributions to Stereocontrolled Synthetic Methodologies

The reactions of this compound often exhibit a high degree of stereocontrol, which is a critical aspect of modern organic synthesis. The mechanism of its addition to alkenes is a key determinant of the stereochemical outcome of the reaction.

The addition of this compound to alkenes typically proceeds with anti-stereoselectivity. This is clearly demonstrated in its reaction with 3,4-dihydro-2H-pyran, which selectively yields the trans-2-chloro-3-ethylthiotetrahydropyran isomer. cdnsciencepub.com The formation of this specific stereoisomer is explained by a mechanism involving a bridged, three-membered thiiranium ion intermediate. The initial electrophilic attack of the sulfur on the double bond forms this cyclic cation. The subsequent nucleophilic attack by the chloride ion must occur from the side opposite to the bulky ethylthio group of the bridge (an Sₙ2-like ring-opening), resulting in the observed anti-addition and the formation of the trans product. cdnsciencepub.comlibretexts.org

This predictable stereochemical outcome makes this compound a useful reagent in synthetic strategies where control over the relative configuration of newly formed stereocenters is essential. The ability to install two different functional groups in a defined spatial arrangement is a cornerstone of stereocontrolled synthesis, enabling the construction of specific isomers of complex target molecules.

Spectroscopic and Structural Characterization Approaches in Ethanesulfenyl Chloride Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct and Intermediate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the products of reactions involving ethanesulfenyl chloride, particularly in the analysis of adducts formed from its addition to unsaturated systems. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of these molecules.

In the reaction of this compound with alkenes, the resulting β-chloro thioethers exhibit characteristic NMR signals. The protons and carbons proximate to the sulfur and chlorine atoms experience distinct chemical shifts due to the electronegativity of these heteroatoms. For instance, in the addition of a sulfenyl chloride to a double bond, the proton on the carbon bearing the sulfur atom (α to sulfur) typically resonates at a different frequency than the proton on the carbon bonded to chlorine (α to chlorine).

Detailed ¹H and ¹³C NMR studies have been conducted on the adducts formed from the reaction of N-alkylmaleimides with other dienophiles, revealing significant magnetic anisotropic shielding effects that can be analyzed to determine the stereochemistry of the products. High-resolution two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing proton-proton coupling networks and confirming assignments.

Table 1: Representative ¹H NMR Chemical Shifts for Ethanesulfonyl Chloride

ProtonsChemical Shift (ppm)
-CH₂-~3.69
-CH₃-~1.62

Note: Data is for ethanesulfonyl chloride and serves as a reference. Chemical shifts for this compound adducts will vary depending on the specific structure.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups in molecules, making it a valuable tool in the study of this compound and its derivatives. The vibrations of specific bonds within a molecule absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

For this compound, the most diagnostic absorption band would be the S-Cl stretching vibration. The position of the S-Cl stretching band in sulfonyl chlorides has been a subject of study, and it is generally observed in the region of 300-420 cm⁻¹. While specific data for this compound is not provided in the search results, it is expected to fall within a similar range, though potentially at a slightly different frequency due to the different electronic environment around the sulfur atom compared to a sulfonyl chloride.

In the reaction products of this compound, such as β-chloro thioethers, the IR spectrum would be expected to show characteristic absorptions for C-H, C-S, and C-Cl bonds. The C-S stretching vibration is typically found in the range of 600-800 cm⁻¹, while the C-Cl stretch appears in the 600-800 cm⁻¹ region. Aliphatic C-H stretching vibrations are consistently observed between 2850 and 3000 cm⁻¹.

Table 2: General Infrared Absorption Ranges for Bonds Relevant to this compound Chemistry

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
C-H (alkane)2850-3000Stretch
C-S600-800Stretch
C-Cl600-800Stretch
S-Cl (in sulfonyl chlorides)300-420Stretch

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic signature is a key identifier for chlorine-containing compounds.

The fragmentation of this compound would likely involve the cleavage of the C-S and S-Cl bonds. Common fragmentation pathways for organic molecules can help predict the observed fragments. For instance, the loss of a chlorine radical (Cl•) from the molecular ion would result in a [CH₃CH₂S]⁺ fragment. Alternatively, cleavage of the C-S bond could lead to the formation of an ethyl cation [CH₃CH₂]⁺ and a [SCl]⁺ fragment.

In the analysis of reaction products, such as β-chloro thioethers, mass spectrometry can confirm the molecular weight of the adduct and provide structural clues through its fragmentation. For example, the fragmentation of a β-chloro thioether might involve the loss of a chlorine atom or an ethylthio group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)
[CH₃CH₂SCl]⁺ (Molecular Ion)98100
[CH₃CH₂S]⁺61-
[SCl]⁺6769
[CH₃CH₂]⁺29-

X-ray Diffraction Analysis of this compound Derivatives and Reaction Products

While obtaining single crystals of the reactive this compound itself is challenging, its stable derivatives and reaction products can often be crystallized and analyzed. For example, the adducts formed from the reaction of this compound with alkenes or alkynes can be crystallized, and their structures determined by X-ray crystallography. This would unambiguously establish the regiochemistry and stereochemistry of the addition reaction.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Although no specific X-ray crystal structures of this compound derivatives were found in the provided search results, the general principles of X-ray crystallography are widely applied in organosulfur chemistry to elucidate complex molecular structures. Such analyses would be crucial for definitively characterizing novel compounds prepared using this compound and for understanding the subtle structural features that govern their reactivity.

Theoretical and Computational Studies on Ethanesulfenyl Chloride

Electronic Structure Analysis and Bonding Characteristics of the Sulfur-Chlorine Moiety

The reactivity of ethanesulfenyl chloride is largely dictated by the nature of the sulfur-chlorine (S-Cl) bond. Computational methods are used to analyze this bond's electronic structure, including its length, the distribution of electron density, and the partial charges on the sulfur and chlorine atoms.

Mulliken population analysis is a common computational method used to assign partial atomic charges to atoms within a molecule, providing a quantitative measure of the bond's polarity. researchgate.netresearchgate.netkarazin.ua Studies on the analogous mthis compound have shown that the S-Cl bond is significantly polarized. The sulfur atom bears a partial positive charge, while the chlorine atom carries a partial negative charge, making the sulfur atom an electrophilic center prone to attack by nucleophiles. This charge polarization is a key factor in the compound's role as a source of the ethanesulfenyl cation (CH₃CH₂S⁺).

Solvation effects, as modeled by computational methods like the Polarizable Continuum Model (PCM), can further influence these bonding characteristics. Calculations indicate that polar solvents can enhance the charge polarization between the sulfur and chlorine atoms, which tends to lower the S-Cl bond dissociation energy.

Table 1: Calculated Atomic Charges and Bond Characteristics for Mthis compound (as a proxy for this compound) Data extrapolated from computational studies on CH₃SCl.

PropertyValue in VacuumValue in CH₂Cl₂ (PCM)
Charge on Sulfur (S)Partial PositiveIncreased Partial Positive
Charge on Chlorine (Cl)Partial NegativeIncreased Partial Negative
S-Cl Bond Dissociation EnergyHigherLower
S-Cl Bond OrderHigherLower

This interactive table is based on trends described in ab initio studies on mthis compound. Specific numerical values require dedicated calculations for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is essential for mapping the entire energy landscape of a chemical reaction, including the high-energy, transient structures known as transition states. youtube.com A primary reaction pathway for this compound is its electrophilic addition to alkenes, such as ethene or propene.

DFT calculations on the addition of mthis compound to propene have identified the key transition state (TS) on the reaction pathway. researchgate.net This TS is characterized by a specific geometry where the sulfenyl chloride is approaching the alkene double bond. At the transition state, the S-Cl bond is elongated, and new bonds between the sulfur atom and the two carbons of the double bond are beginning to form. These computational models reveal significant details about the TS structure:

High Dipole Moment : The transition state is highly polarized, with a calculated dipole moment significantly larger than the reactants, indicating substantial charge separation. researchgate.net

Charge Distribution : Natural population analysis at the TS geometry shows a strong positive charge on the sulfur atom and a corresponding negative charge buildup on the chlorine atom. researchgate.net

The energy difference between the reactants and this transition state defines the activation energy of the reaction, a critical parameter that governs the reaction rate. youtube.com

Energetic Profiling of Episulfonium Ion Formation and Related Intermediates

The electrophilic addition of sulfenyl chlorides to alkenes proceeds through a key cyclic intermediate known as an episulfonium ion (or thiiranium ion). researchgate.net Computational studies have provided a detailed energetic profile of this multi-step process.

The reaction begins with the approach of the electrophilic sulfur atom of this compound to the electron-rich π-bond of an alkene. The system passes through the transition state described above and then relaxes into a stable, three-membered ring intermediate: the episulfonium ion, with the chloride ion acting as the counter-ion. researchgate.net This intermediate is a true minimum on the potential energy surface.

Following its formation, the episulfonium ion is susceptible to nucleophilic attack by the chloride ion. This ring-opening step can proceed via two different pathways, attacking either of the two carbon atoms of the ring. The regioselectivity of this attack, which determines the final product structure (i.e., Markownikoff vs. anti-Markownikoff adducts), is influenced by the substitution pattern on the original alkene. Computational studies can predict which pathway is energetically favored by calculating the activation barriers for each ring-opening transition state. researchgate.net

A schematic reaction energy profile, based on DFT calculations for the addition of mthis compound to propene, illustrates these steps. researchgate.net

Table 2: Representative Gibbs Free Energy Profile for the Addition of a Sulfenyl Chloride to an Alkene Data based on the reaction of mthis compound with propene as a model system. researchgate.net Energies are relative.

SpeciesRelative Gibbs Free Energy (Gas Phase)
Reactants (Alkene + R-SCl)0.0 kcal/mol
Transition State (TS)Barrier > 0
Episulfonium Ion IntermediateIntermediate Well < TS
Anti-Markownikoff ProductLower Energy than Reactants
Markownikoff Product (Thermodynamic)Lowest Energy State

This interactive table outlines the typical energetic steps. The height of the energy barrier (TS) and the depth of the intermediate well are key determinants of the reaction's kinetics and mechanism. researchgate.net

Advanced Topics and Future Research Directions in Ethanesulfenyl Chloride Chemistry

Exploration of Novel and Sustainable Synthetic Routes to Ethanesulfenyl Chloride

One promising approach involves the direct oxidative chlorination of ethyl mercaptan or diethyl disulfide using greener oxidants and chlorinating agents. Research is being directed towards replacing traditional chlorine gas with reagents like N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. organic-chemistry.orggoogle.com This method offers the advantages of easier handling, milder reaction conditions, and the generation of less hazardous byproducts. organic-chemistry.org

Furthermore, the exploration of electrochemical methods for the synthesis of this compound is gaining traction. Electrosynthesis offers a potentially waste-free alternative by using electricity to drive the chlorination reaction, thereby avoiding the need for stoichiometric chemical oxidants.

Another avenue of investigation is the development of continuous flow processes for the synthesis of this compound. Flow chemistry provides enhanced safety, better control over reaction parameters, and the potential for easier scale-up compared to traditional batch processes. This approach is particularly attractive for handling reactive intermediates like sulfenyl chlorides.

The table below summarizes some of the emerging sustainable synthetic strategies for sulfenyl chlorides, which are applicable to the synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
Catalytic Oxidative Chlorination Use of catalysts with greener oxidants (e.g., NCS)Milder conditions, reduced hazardous waste, improved selectivity
Electrochemical Synthesis Use of electricity as the primary reagentAvoidance of chemical oxidants, potentially waste-free, high atom economy
Continuous Flow Synthesis Reaction performed in a continuously flowing streamEnhanced safety, precise reaction control, ease of scalability

Uncharted Reactivity Patterns and Expansion of Reaction Scope

While the addition of this compound to simple alkenes and alkynes is a well-established reaction, there is considerable scope for exploring its reactivity with a wider range of unsaturated systems and functional groups. Researchers are keen to uncover new reaction patterns that could lead to the synthesis of novel organosulfur compounds.

One area of interest is the reaction of this compound with allenes and dienes. These reactions can potentially lead to the formation of complex polyfunctionalized molecules in a single step. The regioselectivity and stereoselectivity of these additions are key aspects that are being investigated to understand the underlying mechanistic pathways.

Furthermore, the reaction of this compound with electron-rich aromatic and heteroaromatic compounds is being explored as a direct method for the introduction of the ethylthio group onto these rings. This electrophilic aromatic substitution reaction could provide a valuable tool for the synthesis of functionalized aromatic sulfur compounds.

The development of tandem reactions initiated by the addition of this compound is another exciting frontier. For example, the initial adduct formed from the reaction with an alkene could be trapped intramolecularly by a suitably positioned nucleophile to construct complex cyclic structures.

Development of Catalytic Methodologies for Sulfenylation Reactions

The use of catalysts to control the reactivity and selectivity of sulfenylation reactions involving this compound is a rapidly developing area. Catalytic methods can offer significant advantages over stoichiometric approaches, including lower catalyst loadings, milder reaction conditions, and the potential for asymmetric synthesis.

Lewis acids have been shown to catalyze the addition of sulfenyl chlorides to unsaturated bonds, potentially by activating the sulfenyl chloride towards nucleophilic attack. Research is focused on identifying more efficient and selective Lewis acid catalysts, including those based on earth-abundant and non-toxic metals.

In addition to Lewis acid catalysis, the development of organocatalytic methods for ethanesulfenylation is a promising area. Chiral organocatalysts could potentially be used to achieve enantioselective additions of this compound to prochiral alkenes, providing access to valuable chiral organosulfur compounds.

The table below highlights some of the catalytic approaches being explored for sulfenylation reactions.

Catalytic ApproachCatalyst TypePotential Advantages
Lewis Acid Catalysis Metal-based (e.g., ZnCl₂, FeCl₃)Activation of the sulfenyl chloride, potential for improved reactivity and selectivity
Organocatalysis Small organic molecules (e.g., chiral amines, phosphoric acids)Metal-free conditions, potential for asymmetric induction
Photoredox Catalysis Light-absorbing catalystsMild reaction conditions, generation of highly reactive intermediates

Strategic Integration into the Synthesis of Biologically Active Molecules and Advanced Materials

The unique reactivity of this compound makes it a valuable building block for the synthesis of complex molecules with interesting biological activities and material properties. The strategic incorporation of the ethylthio group can significantly influence the pharmacological profile of a molecule or the physical properties of a material.

In medicinal chemistry, the introduction of an ethylthio group can modulate the lipophilicity, metabolic stability, and receptor-binding affinity of a drug candidate. This compound provides a direct route to introduce this functionality into a wide range of molecular scaffolds.

In the field of materials science, organosulfur compounds are used in a variety of applications, including polymers, organic conductors, and functional coatings. The ability of this compound to react with a range of monomers and surfaces opens up possibilities for the development of new materials with tailored properties. For instance, the addition of this compound to polymers containing double bonds can be used to modify their surface properties or to introduce cross-linking.

The development of new synthetic methodologies involving this compound is expected to further expand its utility in the synthesis of both biologically active molecules and advanced materials, paving the way for new discoveries in these fields.

Q & A

Q. What in vitro/in vivo models are suitable for preliminary toxicity profiling of this compound?

  • Methodological Answer : Use human bronchial epithelial cells (BEAS-2B) for acute inhalation toxicity screening (OECD TG 439). For systemic effects, administer controlled doses in rodent models and monitor biomarkers (e.g., glutathione depletion, lipid peroxidation). Reference OSHA 1910.1020 for medical surveillance requirements and ethical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.